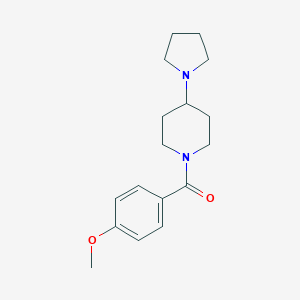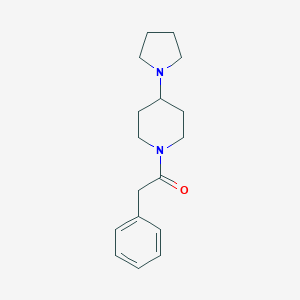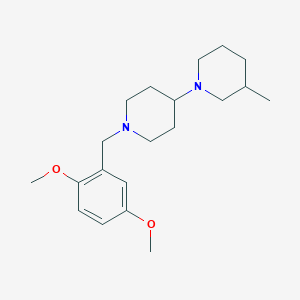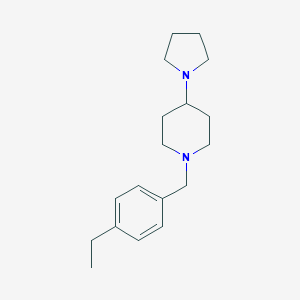![molecular formula C24H29FN4 B247048 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It is a commonly used research tool for investigating the role of this receptor in various physiological and pathological processes. In
Mecanismo De Acción
The mechanism of action of 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole involves its binding to the serotonin 5-HT1A receptor. It acts as a selective antagonist of this receptor, which is widely distributed in the central nervous system. The 5-HT1A receptor plays a key role in the regulation of serotonin neurotransmission, and its dysfunction has been implicated in various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its antagonism of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, appetite, and sleep. By blocking this receptor, this compound can modulate these functions and provide insights into the underlying mechanisms of various disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to study the specific effects of this receptor on various physiological and pathological processes. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research on 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole. One area of interest is the development of more selective and potent antagonists of the serotonin 5-HT1A receptor. Another area of research is the investigation of the role of this receptor in the pathophysiology of various disorders, such as anxiety, depression, and schizophrenia. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of these disorders.
Métodos De Síntesis
The synthesis of 3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole involves several steps. The first step is the reaction of 2-fluorobenzaldehyde with piperidine in the presence of sodium borohydride to form 2-fluoro-1-(piperidin-1-yl)ethanol. The second step is the reaction of 2-fluoro-1-(piperidin-1-yl)ethanol with 4-(4-chlorophenyl)piperazine in the presence of potassium carbonate to form 4-(2-fluoro-1-(piperidin-1-yl)ethyl)-4-(4-chlorophenyl)piperazine. The third step is the reaction of 4-(2-fluoro-1-(piperidin-1-yl)ethyl)-4-(4-chlorophenyl)piperazine with 1H-indole-3-carboxaldehyde in the presence of acetic acid to form this compound.
Aplicaciones Científicas De Investigación
3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole is widely used in scientific research to investigate the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. Some of the areas of research where this compound is used include anxiety, depression, schizophrenia, and drug addiction. It is also used to study the effects of serotonin on cardiovascular function, gastrointestinal motility, and thermoregulation.
Propiedades
Fórmula molecular |
C24H29FN4 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
3-[[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C24H29FN4/c25-22-6-2-4-8-24(22)29-15-13-28(14-16-29)20-9-11-27(12-10-20)18-19-17-26-23-7-3-1-5-21(19)23/h1-8,17,20,26H,9-16,18H2 |
Clave InChI |
ZPERRVVQFXNOJR-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CNC5=CC=CC=C54 |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)






![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)

![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)


